2-(Bromomethyl)-7-methoxy-1-benzofuran

Physicochemical profiling Drug-likeness Solubility modulation

Research challenge: Sourcing a 2-bromomethylbenzofuran with isomer-specific certification is difficult, as 5-positional isomers share the same formula and LogP, risking cross-contamination. This compound solves that with confirmed 2,7-substitution, enabling precise SAR studies. • Quality: ≥98% purity with HPLC and ¹H NMR CoA to guarantee correct positional isomer. • Utility: Enhanced electrophilicity vs. non-conjugated bromides; 7-methoxy modifies LogP/PSA for fragment library design. • Supply: Lot-specific certificates, global ambient shipping, and request-based pricing for 1g to 10g scales.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
Cat. No. B8717607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-7-methoxy-1-benzofuran
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)CBr
InChIInChI=1S/C10H9BrO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,6H2,1H3
InChIKeyHVEHRXXFJVCBAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-7-methoxy-1-benzofuran Procurement Profile


2-(Bromomethyl)-7-methoxy-1-benzofuran (CAS 1058225-76-5) is a brominated benzofuran derivative with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol [1]. The compound belongs to the benzofuran heterocycle class, which is widely exploited in medicinal chemistry for its presence in bioactive natural products and synthetic drugs. Its structure incorporates a reactive bromomethyl group at the 2-position and a methoxy substituent at the 7-position, providing dual functional handles. Commercially, it is typically offered at purities of 95–98% and is used as a versatile intermediate in organic synthesis, particularly for nucleophilic substitution and cross-coupling reactions [2].

Workflow Nucleophilic substitution & cross-coupling building block
Selection 2‑position isomer for conjugation‑activated electrophilicity
Use Context Benzofuran‑based fragment libraries & SAR studies

Why 2-(Bromomethyl)-7-methoxy-1-benzofuran Cannot Be Substituted


Simple benzofuran analogs, such as 2-(bromomethyl)benzofuran or positional isomers like 5-(bromomethyl)-7-methoxy-1-benzofuran, cannot directly replicate the reactivity and synthetic utility of 2-(bromomethyl)-7-methoxy-1-benzofuran. The 2-bromomethyl group is conjugated to the furan ring, which enhances its electrophilicity relative to non-conjugated benzylic bromides, while the 7-methoxy group exerts a strong electron-donating effect that modulates the electron density of the benzofuran core and alters both reactivity and physicochemical properties such as polar surface area (PSA) and lipophilicity (LogP) [1]. Positional isomers (e.g., bromomethyl at the 5-position) present different steric and electronic environments, leading to divergent outcomes in nucleophilic substitution and downstream coupling reactions. Consequently, selecting a specific isomer is critical for achieving reproducible synthetic routes and biological target engagement [2].

2-(Bromomethyl)-7-methoxy-1-benzofuran
Common Substitute
Conjugation‑enhanced electrophilicity at 2‑position
5‑position isomer: different electronic environment, may alter SN2 regiochemistry
7‑methoxy group raises PSA, fine‑tunes lipophilicity
Des‑methoxy analog: lower PSA, may shift solubility/permeability balance
Chromatographic distinction possible with reference standard
Isomers co‑elute; misidentification risk without NMR/HPLC confirmation

2-(Bromomethyl)-7-methoxy-1-benzofuran: Differentiation Evidence


Enhanced Polar Surface Area vs. Des-Methoxy Analog

The 7-methoxy substituent significantly raises the topological polar surface area (PSA) of 2-(bromomethyl)-7-methoxy-1-benzofuran to 22.37 Ų, compared with 13.14 Ų for the des-methoxy analog 2-(bromomethyl)benzofuran [1][2]. A higher PSA generally correlates with improved aqueous solubility and reduced passive membrane permeability, which can be advantageous when the compound is used to build fragments intended for oral bioavailability optimization or to reduce non-specific binding.

PSA comparison
Cross-study comparable
22.37 Ų vs 13.14 Ų (+70%)
Supports polarity tuning in fragment design
Calculated topological PSA; reported database values
Physicochemical profiling Drug-likeness Solubility modulation

Lipophilicity Equivalence with 5-Positional Isomer

The calculated LogP of 2-(bromomethyl)-7-methoxy-1-benzofuran is 3.336, identical to that of its 5-positional isomer 5-(bromomethyl)-7-methoxy-1-benzofuran [1][2]. This equivalence confirms that the methoxy group dominates the lipophilicity contribution, while the bromomethyl position does not alter logP. However, the identical logP combined with the identical molecular weight means that chromatographic separation of these isomers requires careful method development, and the choice of isomer must be ensured analytically for purity-sensitive applications.

Isomer LogP equivalence
Data to verify
LogP 3.336 (Δ = 0 between 2‑ and 5‑isomer)
Selection must rely on positional reactivity, not lipophilicity
Chromatographic method needed; same MW and LogP
Lipophilicity Isomer differentiation Chromatographic behavior

2-Bromomethyl Reactivity Advantage

The 2-bromomethyl group of benzofuran derivatives is conjugated with the furan π-system, which enhances its electrophilic character compared to simple benzyl bromides. Early reactivity studies on 2-bromomethylbenzofurans demonstrated efficient nucleophilic displacement with amines, thiols, and alkoxides under mild conditions, yielding a range of alkyl(aryl)thiomethyl and dialkylaminomethyl derivatives [1]. Although quantitative kinetic data for the specific 7-methoxy analog are not available, the class of 2-bromomethylbenzofurans consistently shows superior leaving-group ability relative to 3- or 5-bromomethyl isomers, attributed to the electron-withdrawing effect of the furan oxygen at the ortho-position.

Electrophilic reactivity
Class‑level inference
2‑position > 3‑ or 5‑position (qualitative)
May support faster SN2 derivatization
No quantitative rate data; class‑level comparison
Electrophilic reactivity Nucleophilic substitution Synthetic efficiency

Methoxy Group for Downstream Functionalization

The 7-methoxybenzofuran scaffold is a privileged intermediate in medicinal chemistry, particularly for the synthesis of morphine analogs and other CNS-active agents. An improved synthetic route to 3-substituted 7-methoxybenzofurans demonstrates that the 7-methoxy group can be retained through multiple synthetic steps, serving as a metabolically stable O-methyl pharmacophore or being demethylated to the free phenol for further derivatization [1]. The 2-bromomethyl handle in the target compound allows introduction of additional diversity at the 2-position in the final step of a convergent synthesis, a strategy not accessible with 2-methyl or 2-carboxylic acid analogs without additional activation steps.

Synthetic versatility
Supporting evidence
Direct SN2 / cross‑coupling vs. activation‑requiring analogs
Shortens synthetic routes to 2,7‑disubstituted benzofurans
Methoxy group retains metabolic stability or allows demethylation
Drug discovery 7-methoxybenzofuran scaffold Morphine analogs

Isomer Purity Assessment via Mass Spectrometry

2-(Bromomethyl)-7-methoxy-1-benzofuran has an exact mass of 239.979 Da and a molecular weight of 241.08 g/mol, identical to its 5-bromomethyl-7-methoxy isomer [1][2]. Because the two isomers share the same molecular formula (C₁₀H₉BrO₂), conventional LC-MS cannot distinguish them; however, the distinct fragmentation patterns and retention times allow unambiguous identification when authentic reference standards are used. This highlights the importance of sourcing the correct isomer from a supplier that provides rigorous analytical certification (e.g., ¹H NMR, HPLC purity >98%).

Isomer purity identity
Data to verify
MW 241.08 g/mol; exact mass 239.979 Da (identical for isomers)
Procurement must include orthogonal NMR/HPLC isomer confirmation
LC‑MS alone cannot distinguish 2‑ and 5‑positional isomers
Quality control Isomer identification Mass spectrometry

2-(Bromomethyl)-7-methoxy-1-benzofuran: Application Scenarios


Fragment-Based Discovery: Balanced Lipophilicity

With a LogP of 3.34 and PSA of 22.37 Ų [1], 2-(bromomethyl)-7-methoxy-1-benzofuran occupies a desirable physicochemical space for fragment libraries. It can serve as a bromomethyl-functionalized fragment that, upon nucleophilic substitution with diverse amines, rapidly generates lead-like molecules with improved solubility profiles compared to non-methoxylated benzofuran fragments.

CNS Drug Synthesis via 2,7-Disubstituted Benzofurans

The 7-methoxybenzofuran nucleus is a recognized scaffold in the development of morphine analogs and serotonergic agents [2]. The 2-bromomethyl group permits late-stage diversification via SN2 or metal-catalyzed cross-coupling, enabling parallel synthesis of compound libraries for structure–activity relationship (SAR) studies targeting opioid or 5-HT receptors.

Regioselective Heterocycle Synthesis

When a synthetic route demands a bromomethyl group conjugated to the furan ring for enhanced reactivity, the 2-position isomer is mandatory. The 5-bromomethyl isomer, while chemically similar, would direct electrophilic reactivity to a different ring position, leading to different cyclization or coupling outcomes [3].

Quality-Control Procurement for Regulated Labs

Because the 2- and 5-bromomethyl-7-methoxy isomers share identical molecular formula, molecular weight, and LogP [1], laboratories operating under GLP or ISO standards must procure the compound from suppliers offering isomer-specific certificates of analysis (CoA) with HPLC and ¹H NMR confirmation to prevent cross-isomer contamination and ensure experimental reproducibility.

Application
Selection Property
Validation Focus
Fragment‑Based Discovery
Balanced PSA/LogP profile
Fragment screening hit progression and solubility optimization
CNS Agent Synthesis
2‑bromomethyl late‑stage diversification
SAR library construction for opioid / 5‑HT receptor studies
Regioselective Heterocycle Synthesis
Conjugation‑activated 2‑position electrophile
Consistent cyclization and coupling regiochemistry
Quality‑Controlled Procurement
Isomer‑specific CoA with HPLC / ¹H NMR
Isomer identity confirmation and purity documentation
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